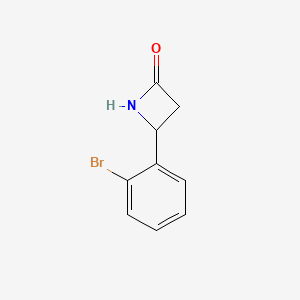

4-(2-Bromophenyl)azetidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

4-(2-bromophenyl)azetidin-2-one |

InChI |

InChI=1S/C9H8BrNO/c10-7-4-2-1-3-6(7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) |

InChI Key |

PWPWUIFCGZBFFG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Bromophenyl Azetidin 2 One and Its Derivatives

Classical and Contemporary Approaches to Azetidinone Ring Formation

The construction of the azetidinone ring, a four-membered lactam, is a cornerstone of synthetic organic chemistry, largely due to its presence in a wide array of biologically active compounds. acs.org Over the years, a variety of methods have been developed, ranging from historical name reactions to modern catalytic processes.

Staudinger Reaction and [2+2] Cycloaddition Strategies

The Staudinger reaction, discovered by Hermann Staudinger in 1907, remains a widely utilized and versatile method for the synthesis of β-lactams. researchgate.netwikipedia.org This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form the azetidinone ring. researchgate.netwikipedia.orgillinois.edu The ketene is often generated in situ from an acyl chloride in the presence of a tertiary amine. mdpi.comresearchgate.net The reaction mechanism is generally understood to proceed through a zwitterionic intermediate, which then undergoes ring closure to yield the β-lactam. organic-chemistry.org

The versatility of the Staudinger synthesis allows for the preparation of a wide range of substituted azetidinones by varying the substituents on both the ketene and the imine. mdpi.comresearchgate.net For instance, the use of chloroacetyl chloride is a common strategy for producing 3-chloro-azetidinones. mdpi.com The reaction can be promoted by microwave irradiation, sometimes under solvent-free conditions, to afford the desired products. derpharmachemica.comglobalresearchonline.net

Beyond the classical Staudinger reaction, other [2+2] cycloaddition strategies have been developed. These include the reaction of isocyanates with alkenes, which provides an alternative route to the β-lactam core. almerja.com The choice of reactants and conditions in these cycloadditions is crucial for controlling the regioselectivity and stereoselectivity of the final product. almerja.com

Cyclization Reactions in Azetidinone Synthesis

Intramolecular cyclization reactions provide another powerful approach to the synthesis of the azetidinone ring. acs.org These methods typically involve the formation of a bond between a nitrogen atom and a carbonyl carbon within the same molecule. A common strategy is the cyclization of β-amino acids or their derivatives. acs.org

Another notable cyclization method is the Kinugasa reaction, which involves the reaction of a nitrone with a terminal alkyne in the presence of a copper(I) catalyst. This reaction has been successfully employed in the synthesis of 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones. nih.gov

Furthermore, the reduction of azetidin-2-ones is a well-established method for producing azetidines, the saturated four-membered nitrogen-containing heterocycles. acs.orgmagtech.com.cn This highlights the synthetic utility of the azetidinone core as a precursor to other important nitrogenous compounds.

Targeted Synthesis of 4-(2-Bromophenyl)azetidin-2-one Analogs

The synthesis of specific analogs, such as those bearing a 2-bromophenyl group at the 4-position of the azetidinone ring, requires tailored strategies for introducing this particular substituent and for controlling the resulting stereochemistry.

Strategies for Introducing the Bromophenyl Moiety

The introduction of the bromophenyl group can be achieved through various synthetic routes. One common approach involves the use of a pre-functionalized starting material, such as 2-bromobenzaldehyde, to form the corresponding imine. This imine can then undergo a [2+2] cycloaddition with a suitable ketene to yield the desired this compound. nih.gov

Alternatively, the bromine atom can be introduced at a later stage of the synthesis through electrophilic aromatic substitution reactions on a phenyl-substituted azetidinone. However, this approach can sometimes lead to mixtures of isomers and may require careful control of reaction conditions to achieve the desired regioselectivity.

Another strategy involves the use of organometallic reagents. For example, a Grignard reagent derived from 2-bromobromobenzene could potentially be used in reactions with appropriate electrophiles to construct the desired framework, though this is a more complex approach. A more direct method involves the bromination of a precursor like p-acetophenone to p-bromoacetophenone, which can then be converted to p-bromophenacyl bromide. orgsyn.org This can serve as a building block for further elaboration into the target molecule. The synthesis of 1-(4-bromophenyl)ethanone oxime also provides a useful intermediate for creating molecules with a bromophenyl group. orgsyn.org

A variety of 4-aryl substituted azetidin-2-one (B1220530) derivatives have been synthesized using different substituted aldehydes and amines, indicating the broad scope of these methods for creating diverse analogs. nih.govmdpi.com

Stereoselective Synthesis and Diastereocontrol in Azetidinone Formation

Controlling the stereochemistry at the C3 and C4 positions of the azetidinone ring is a critical aspect of their synthesis, as different stereoisomers can exhibit distinct biological activities. The Staudinger reaction, in particular, offers opportunities for stereocontrol. The relative stereochemistry (cis or trans) of the substituents at C3 and C4 is influenced by the nature of the reactants and the reaction conditions. mdpi.com For example, the use of specific catalysts or chiral auxiliaries can favor the formation of one diastereomer over the other. acs.org

The mechanism of the Staudinger reaction plays a key role in determining the stereochemical outcome. The competition between the direct ring closure of the zwitterionic intermediate and its isomerization influences the final cis/trans ratio of the product. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org

Enantioselective synthesis of β-lactams has been achieved through various catalytic asymmetric methods. illinois.eduacs.orgresearchgate.net Chiral nucleophilic amines have been employed as catalysts in the reaction of imines and ketenes to produce β-lactams with high diastereoselectivity and enantioselectivity. acs.org The use of chiral auxiliaries attached to either the ketene or the imine is another well-established strategy for achieving stereocontrol. illinois.edu Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has also been developed as a method for the stereoselective synthesis of azetidin-3-ones. nih.gov

Advanced Synthetic Techniques and Process Enhancements

In recent years, advancements in synthetic methodology have led to more efficient and environmentally friendly approaches for the synthesis of azetidinones. These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. derpharmachemica.comglobalresearchonline.net Flow chemistry has also emerged as a powerful tool, enabling continuous production and better control over reaction parameters. nih.gov

The development of novel catalytic systems continues to be a major focus of research. Heterogeneous catalysts offer the advantage of easy separation and recyclability, making the synthetic process more sustainable. mdpi.com Furthermore, organocatalysis has gained prominence as a metal-free alternative for the asymmetric synthesis of β-lactams, offering a greener approach to these valuable compounds. researchgate.net The use of solid-phase reagents and catalysts in "reaction columns" represents an innovative process for the catalytic asymmetric synthesis of β-lactams, yielding pure products with exceptional stereoselectivity. nih.gov

Microwave-Assisted Synthesis Protocols for Azetidinone Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, increasing product yields, and improving purity profiles. In the context of azetidin-2-one synthesis, microwave irradiation facilitates the key [2+2] cycloaddition reaction between an imine (Schiff base) and a ketene, typically generated in situ from an acyl chloride. rasayanjournal.co.in This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times—often from hours to minutes—and cleaner reaction profiles with fewer side products. derpharmachemica.com

The general procedure involves the reaction of a Schiff base with a cyclizing agent, such as chloroacetyl chloride, in the presence of a base like triethylamine (B128534) and a polar solvent like dimethylformamide (DMF). aip.org The reaction mixture is then subjected to microwave irradiation at a specific power for a short duration. rasayanjournal.co.inrdd.edu.iq For instance, various 2-azetidinone derivatives have been synthesized from the corresponding Schiff bases and chloroacetyl chloride in DMF, achieving yields between 60-80% after just 3-4 minutes of microwave irradiation. derpharmachemica.com This efficiency is a hallmark of the MAOS technique. rasayanjournal.co.in

The method's versatility allows for the incorporation of diverse substituents on the azetidinone ring. For example, Schiff bases derived from various primary anilines (including bromo-substituted anilines) and aldehydes can be effectively cyclized under microwave conditions. aip.org The synthesis of complex, fused heterocyclic systems containing the azetidinone moiety has also been successfully demonstrated using this protocol. rasayanjournal.co.inasianpubs.org The rapid and efficient nature of microwave-assisted synthesis makes it a highly attractive and environmentally benign methodology for generating libraries of azetidinone derivatives for further study. derpharmachemica.comrdd.edu.iq

Table 1: Examples of Microwave-Assisted Azetidin-2-one Synthesis

| Reactants | Cyclizing Agent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Schiff bases from various aldehydes and anilines | Chloroacetyl Chloride | DMF, Triethylamine, Microwave (power not specified), 3-4 mins | 60-80% | derpharmachemica.com |

| Schiff bases from 2-aminobenzothiazole | α-Chloroacetyl chloride | DMF, Microwave (power not specified) | Not specified | aip.org |

| Schiff bases from 1,3,4-oxadiazole (B1194373) derivatives | Chloroacetyl Chloride | DMF, Microwave (300W), 1-3 mins | Not specified | rdd.edu.iq |

| Substituted 1,8-naphthyridine (B1210474) imines | Chloroacetyl Chloride | Dry THF, Microwave (420W) | Not specified | rasayanjournal.co.in |

Catalytic Methodologies for Improved Yields and Selectivity

While the Staudinger [2+2] cycloaddition of an imine and a ketene is a fundamental route to β-lactams, controlling the reaction's stereoselectivity is a significant challenge. illinois.edu The development of catalytic methods has been instrumental in overcoming this hurdle, enabling the synthesis of specific stereoisomers with high yields and selectivity. rsc.org These methodologies often employ either chiral catalysts to induce asymmetry or other catalytic systems to enhance reaction rates and diastereoselectivity. illinois.edunih.gov

One of the most successful approaches involves the use of chiral nucleophilic catalysts in the Staudinger reaction. acs.org Research led by Lectka and coworkers demonstrated that chiral non-racemic amines, such as benzoylquinine, can effectively catalyze the reaction between ketenes and imines. nih.govorganic-chemistry.org This strategy allows for the production of β-lactams with high diastereoselectivity (favoring either cis or trans isomers) and excellent enantioselectivity (ee > 95%). nih.govacs.org The catalyst's structure can be fine-tuned to direct the stereochemical outcome of the cycloaddition. nih.gov

Another important catalytic strategy involves the use of Lewis acids or transition metals. Scandium(III) triflate has been shown to catalyze the condensation between silyl (B83357) ketene thioacetals and imines, providing a stereoselective route to azetidinones. nih.gov Transition metal catalysis, particularly with rhodium and gold, has also been explored. Rhodium catalysts can facilitate carbene insertion into a C-H bond to yield the β-lactam ring. illinois.edu More recently, gold-catalyzed oxidative cyclizations have been developed for the synthesis of related azetidin-3-one (B1332698) structures, highlighting the potential of metal catalysis in constructing the azetidine (B1206935) core. nih.gov These catalytic methods represent the cutting edge of β-lactam synthesis, offering precise control over molecular architecture, which is crucial for the development of new chemical entities. illinois.edursc.org

Table 2: Overview of Catalytic Systems for Azetidin-2-one Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Chiral Amine | Benzoylquinine (BQ) | [2+2] Keten-Imine Cycloaddition | High enantioselectivity (ee > 95%) and diastereoselectivity. | nih.gov, acs.org |

| Chiral Amine | Planar-chiral 4-(pyrrolidino)pyridine (PPY) derivatives | [2+2] Keten-Imine Cycloaddition | Good stereoselection and yields for a wide range of substrates. | nih.gov |

| Lewis Acid | Scandium(III) triflate | Condensation of silyl ketene thioacetals and imines | Stereoselective synthesis, applicable to enantiomerically pure products. | nih.gov |

| Transition Metal | Rh2(OAc)4 | Intramolecular C-H bond insertion of a metal carbenoid | Regio- and diastereoselective formation of the β-lactam ring. | illinois.edu |

| Transition Metal | Cationic Gold(I) Complex (e.g., BrettPhosAuNTf2) | Oxidative Cyclization of Alkynes (for Azetidin-3-ones) | High yields (up to 82%) under mild conditions. | nih.gov |

Reactivity and Chemical Transformations of 4 2 Bromophenyl Azetidin 2 One

Ring-Opening Reactions and Mechanistic Pathways

The inherent ring strain of the azetidin-2-one (B1220530) core, commonly known as a β-lactam, is a primary driver of its reactivity. The amide bond within this four-membered ring is significantly more susceptible to cleavage than in its acyclic counterparts, making the compound an effective acylating agent.

The principal pathway for ring-opening is through nucleophilic attack at the electrophilic carbonyl carbon (C2). This process, a form of nucleophilic acyl substitution, results in the scission of the C2-N1 amide bond. A wide array of nucleophiles, including water, alcohols, and amines, can initiate this reaction, leading to the formation of the corresponding β-amino acid derivatives.

Another significant mechanistic pathway involves the C4 position. In related systems, such as 4-acetoxyazetidin-2-ones, reactions with nucleophiles can proceed through the formation of a highly reactive and unstable 1-azetin-4-one intermediate. This occurs via the elimination of the C4 substituent, creating a transient acyliminium species that is rapidly trapped by a nucleophile. While the bromophenyl group is not a conventional leaving group, its presence influences the electronic properties of the C4 position and can be involved in more complex, metal-catalyzed ring-opening or coupling sequences.

Functionalization and Derivatization Strategies

Beyond ring-opening, 4-(2-bromophenyl)azetidin-2-one is a versatile substrate for reactions that modify the core structure without cleaving the β-lactam ring. These strategies allow for the introduction of diverse functional groups on both the azetidinone ring and the pendant aromatic moiety.

Functionalization can be precisely targeted to different positions on the molecule.

Azetidinone Ring (N1 and C3 positions): The nitrogen atom (N1) is a common site for substitution. It can be alkylated, acylated, or arylated to introduce various substituents. Conversely, if an N-substituent is present as a protecting group, it can be selectively removed. For instance, N-aryl groups like the p-methoxyphenyl (PMP) group are often used in β-lactam synthesis and can be removed oxidatively.

Aromatic Moiety (C-Br Bond): The ortho-bromine atom on the phenyl ring is a key functional handle for a variety of powerful carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. youtube.comjsynthchem.com These methods utilize the C-Br bond to couple the azetidinone scaffold with other organic fragments, dramatically increasing molecular complexity.

Below is a table summarizing common cross-coupling reactions applicable to the 2-bromophenyl group.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Organoboron Reagent (e.g., Phenylboronic acid) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl) |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand + Base | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ + CuI + Base | C-C (Aryl-Alkynyl) |

Data sourced from established organometallic chemistry principles. youtube.com

The strategic placement of reactive sites in this compound allows for its elaboration into more complex polycyclic architectures.

Fused Systems: The ortho-positioning of the bromine atom is ideal for intramolecular cyclizations to create fused ring systems. A prominent strategy is the intramolecular Heck reaction . organicreactions.orgwikipedia.org In this process, a side chain containing an alkene is first attached to the azetidinone nitrogen. Subsequent treatment with a palladium catalyst induces the coupling of the aryl halide (C-Br) with the alkene, forming a new ring fused to the phenyl group and creating a novel tricyclic heterocyclic scaffold. organicreactions.orgwikipedia.orgchim.it

Spirocyclic Systems: The construction of spirocyclic azetidinones, where a single carbon atom is common to two rings, is a well-established field. nih.govrsc.org A primary route is the Staudinger [2+2] cycloaddition, which is often used to form the azetidinone ring itself. rsc.org To create a spiro-azetidinone, an exocyclic imine (a C=N bond pointing out from another ring) is reacted with a ketene (B1206846). For example, reacting an isatin-derived imine with a suitable ketene generates a spiro-oxindole-azetidinone, linking the two heterocyclic systems through a shared spiro-carbon at the C4 position of the azetidinone. mdpi.com

Bridged Systems: The synthesis of bridged azetidinone systems is more complex and requires the installation of a bifunctional tether that can span across the azetidinone ring. A hypothetical route could involve the initial functionalization of the C3 position via enolate chemistry to introduce one end of a carbon chain. The other end of this chain could then be cyclized onto the nitrogen atom (N1), creating a bicyclic, bridged structure.

Rearrangement and Ring-Expansion Reactions

Under specific conditions, the strained four-membered ring of azetidinones can undergo rearrangements to form larger, more stable heterocyclic systems. These reactions often proceed through reactive intermediates that facilitate the migration of bonds.

A plausible pathway for the ring expansion of an azetidinone involves the formation of a bicyclic azetidinium ion intermediate. nih.gov For example, if a side chain bearing a leaving group is attached to the C4 position, intramolecular attack by the nitrogen atom could form a strained 1-azoniabicyclo[2.1.0]pentane-like intermediate. Subsequent nucleophilic attack on this intermediate can lead to the cleavage of one of the original C-N bonds of the azetidinone, resulting in an expanded five-membered pyrrolidinone ring. nih.govresearchgate.netresearchgate.net

Another potential rearrangement is the nih.govrsc.org-Stevens rearrangement. While well-documented for the one-carbon ring expansion of aziridines to azetidines using carbene transferase enzymes, this type of sigmatropic rearrangement of an ylide intermediate represents a fundamental reaction class that could conceptually be applied to azetidinone systems under the right catalytic conditions. chemrxiv.org

The table below outlines a conceptual ring expansion pathway.

| Starting Material Type | Key Intermediate | Reaction Type | Product Type |

| C4-functionalized Azetidin-2-one | Bicyclic Azetidinium Ion | Nucleophilic Ring Opening | Pyrrolidinone (5-membered ring) |

| N-ylide of Azetidin-2-one | Azetidinone Ylide | nih.govrsc.org-Sigmatropic Rearrangement | Substituted Pyrrolidinone |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including β-lactams like 4-(2-Bromophenyl)azetidin-2-one. biust.ac.bwrims.gov.bw It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for the complete assignment of the molecule's structure.

In a typical ¹H NMR spectrum, the protons of the azetidinone ring exhibit characteristic chemical shifts. The protons at the C3 position (CH₂) generally appear as a multiplet, while the proton at the C4 position (CH) couples with the adjacent C3 protons. The aromatic protons of the 2-bromophenyl group appear in the downfield region, typically between 7.0 and 8.0 ppm.

¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of all carbon atoms. The carbonyl carbon (C=O) of the β-lactam ring is particularly characteristic, appearing significantly downfield around 165-175 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | ~168 |

| C3 (CH₂) | ~3.0-3.5 (m) | ~45 |

| C4 (CH) | ~5.0-5.5 (dd) | ~58 |

| Aromatic CHs | ~7.1-7.7 (m) | ~122-134 |

| Aromatic C-Br | - | ~123 |

| Aromatic C-Azetidine | - | ~140 |

| NH | ~8.0-8.5 (s) | - |

Note: These are estimated values based on data for analogous compounds. Actual values may vary. (m = multiplet, dd = doublet of doublets, s = singlet)

Elucidation of Stereochemistry and Conformational Preferences

The relative stereochemistry of substituents on the azetidin-2-one (B1220530) ring is a critical aspect of its structure, often determined by analyzing the coupling constants (³J) between the protons on C3 and C4 in the ¹H NMR spectrum.

C4-H Assignment and Stereochemistry : For 4-substituted azetidin-2-ones, the coupling constant between the C3-protons and the C4-proton is diagnostic. A larger coupling constant is typically observed for protons in a trans arrangement, while a smaller coupling constant indicates a cis relationship. The specific stereochemistry of this compound would be determined by the synthetic route used for its preparation. For instance, the Staudinger cycloaddition of a ketene (B1206846) with an imine often yields specific stereoisomers whose configuration can be confirmed by X-ray analysis and NMR coupling constants. mdpi.com

Ring Puckering : The four-membered azetidinone ring is not perfectly planar and exhibits a degree of puckering. The extent of this puckering can be inferred from the vicinal coupling constants of the ring protons. The precise conformation is influenced by the nature and steric bulk of the substituents on the ring.

Application of Advanced NMR Techniques

To resolve complex spectra and confirm structural assignments, advanced NMR techniques are indispensable.

2D NMR : Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity between the C3 and C4 protons. biust.ac.bwrims.gov.bw Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively link protons to their directly attached carbons and to carbons two or three bonds away, respectively. These methods are crucial for unambiguously assigning all proton and carbon signals, especially within the complex aromatic region. researchgate.net

¹⁹F and ⁷⁷Se NMR : While not directly applicable to this compound, ¹⁹F and ⁷⁷Se NMR are powerful tools for characterizing derivatives containing fluorine or selenium. researchgate.net For instance, in fluorinated β-lactam analogues, ¹⁹F NMR provides information on the electronic environment of the fluorine atom, and H-F coupling constants can aid in stereochemical assignments. mdpi.com Similarly, ⁷⁷Se NMR is essential for the structural analysis of organoselenium compounds, where the selenium chemical shift is highly sensitive to its chemical environment. nih.govsemanticscholar.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the functional groups and conjugated systems within the molecule.

Fourier-Transform Infrared (FTIR) Analysis of Characteristic Functional Groups

FTIR spectroscopy is highly effective for identifying the key functional groups in this compound. The most prominent and diagnostic absorption band is that of the β-lactam carbonyl group. biust.ac.bwrims.gov.bw

β-Lactam C=O Stretch : This band appears at a characteristically high frequency (typically 1730-1780 cm⁻¹) due to the ring strain of the four-membered ring, which increases the s-character of the carbonyl carbon bonds. researchgate.netresearchgate.net This is a definitive marker for the presence of the azetidin-2-one core.

Other Vibrations : Other important absorptions include the N-H stretching vibration (around 3200-3300 cm⁻¹), aromatic C=C stretching (around 1600 cm⁻¹ and 1475 cm⁻¹), and C-H stretching vibrations for both aromatic and aliphatic protons.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| β-Lactam Carbonyl (C=O) | Stretch | 1730 - 1780 |

| Amide (N-H) | Stretch | 3200 - 3300 |

| Aromatic (C=C) | Stretch | ~1600, ~1475 |

| Aliphatic (C-H) | Stretch | 2850 - 3000 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

Source: Data compiled from general values for β-lactam compounds. researchgate.netresearchgate.netbepls.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by the absorptions of the bromophenyl chromophore.

The likely electronic transitions are:

π → π transitions*: These high-intensity absorptions arise from the conjugated π-system of the benzene (B151609) ring and typically occur at shorter wavelengths (e.g., ~200-280 nm).

n → π transition: A lower-intensity absorption corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital. This transition may be observed as a shoulder on the main aromatic absorption bands. nih.gov

Studies on similar aromatic-substituted compounds show absorption maxima (λmax) that can be influenced by solvent polarity. researchgate.netmdpi.com The precise λmax values for this compound would confirm the presence of the aromatic ring conjugated to the azetidinone system.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unequivocal determination of the compound's elemental formula. biust.ac.bwnih.gov

For this compound, the molecular formula is C₉H₈BrNO. The expected monoisotopic mass can be calculated with high precision. HRMS analysis would aim to find a molecular ion peak [M+H]⁺ that matches this calculated value to within a few parts per million (ppm). The presence of bromine is readily identified by a characteristic isotopic pattern, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, leading to two peaks (M and M+2) of nearly equal intensity.

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Adduct | Calculated m/z | Isotopic Signature |

|---|---|---|---|

| C₉H₈BrNO | [M]⁺ | 224.9789 | Presence of M and M+2 peaks in ~1:1 ratio |

| C₉H₈BrNO | [M+H]⁺ | 225.9862 | Presence of M+H and M+H+2 peaks in ~1:1 ratio |

| C₉H₈BrNO | [M+Na]⁺ | 247.9682 | Presence of M+Na and M+Na+2 peaks in ~1:1 ratio |

Source: Predicted data based on the molecular formula. uni.luuni.lu

Fragmentation patterns observed in the mass spectrum can also offer further structural clues, such as the loss of the carbonyl group or fragmentation of the azetidinone ring.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is an indispensable technique for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. It offers a definitive view of the compound's solid-state conformation and intermolecular interactions within the crystal lattice.

While specific X-ray crystallographic data for This compound is not extensively reported in the reviewed literature, analysis of closely related isomers provides significant insight into the structural characteristics of the bromophenyl-substituted β-lactam ring system.

Detailed crystallographic studies have been performed on isomers where the bromophenyl group is attached to the nitrogen atom of the azetidinone ring. For instance, the crystal structure of 1-(4-bromophenyl)azetidin-2-one has been resolved, revealing a monoclinic crystal system. rsc.org The structure was determined using the heavy-atom method and refined to a final R-value of 0.058 from 1814 reflections. rsc.org Key findings from this study indicated that both the β-lactam ring and the phenyl ring are essentially planar. rsc.org

Similarly, a study on 1-(2-bromophenyl)azetidin-2-one showed that it crystallizes in the C2/c space group with a notable dihedral angle between the phenyl and the five-membered rings. rsc.org In contrast to its 1-(2-bromophenyl)pyrrolidin-2-one (B1273400) counterpart, which is substantially non-planar, the β-lactam derivative (1a in the study) is reported to be planar. rsc.org

The determination of absolute configuration is a critical aspect of structural elucidation for chiral molecules. ucalgary.ca For molecules with stereogenic centers, X-ray crystallography can definitively establish the R or S configuration, which is crucial for understanding stereoselective biological activities. ucalgary.canih.gov

The crystallographic data for these related isomers are summarized below.

Interactive Data Table: Crystallographic Data for Bromophenyl Azetidinone Isomers

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| 1-(4-Bromophenyl)azetidin-2-one rsc.org | Monoclinic | P2₁/a | 10.175 | 7.403 | 11.804 | 99.8 | 4 |

| 1-(2-Bromophenyl)azetidin-2-one rsc.org | Monoclinic | C2/c | 15.91 | 7.70 | 14.48 | 103.84 |

Note: Z represents the number of formula units per unit cell. Data for 1-(2-Bromophenyl)azetidin-2-one's Z value was not specified in the abstract.

Interactive Data Table: Key Structural Features of 1-(4-Bromophenyl)azetidin-2-one rsc.org

| Feature | Description | Value |

| Ring Planarity | β-lactam ring | Essentially planar |

| Ring Planarity | Phenyl ring | Essentially planar |

| Torsion Angle | Angle between the two rings | 5.5° |

| Refinement R-value | Final R factor | 0.058 |

| Data Reflections | Number of reflections used | 1814 |

These detailed findings underscore the power of X-ray crystallography in providing a granular view of molecular architecture. Although direct crystallographic data for This compound remains to be published, the analysis of its isomers provides a robust framework for predicting its likely structural characteristics, such as the planarity of the β-lactam ring and the potential conformations relative to the substituted phenyl ring.

Mechanistic Insights into Biological Interactions Non Clinical Focus

Exploration of Molecular Mechanisms in Enzyme Inhibition

There is no specific information available in the searched literature detailing the molecular mechanisms of enzyme inhibition by 4-(2-Bromophenyl)azetidin-2-one.

However, the azetidin-2-one (B1220530) ring is the core structural component of β-lactam antibiotics. The primary mechanism of action for this class of compounds is the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. This inhibition occurs through the covalent acylation of a catalytic serine residue within the active site of the PBP. The high reactivity of the strained four-membered β-lactam ring facilitates this nucleophilic attack, leading to an irreversible opening of the ring and the formation of a stable, inactive acyl-enzyme intermediate. This disruption of cell wall synthesis ultimately results in bacterial cell lysis.

Beyond PBPs, derivatives of the azetidin-2-one scaffold have been explored as inhibitors for other enzymes, such as human cartilage collagenase and chymotrypsin, although the specific mechanisms can vary.

Investigation of Receptor Binding Mechanisms at a Molecular Level

No specific studies on the receptor binding mechanisms of this compound were found in the available literature.

For a compound to interact with a receptor, it must possess a specific three-dimensional structure and distribution of electronic charge (a pharmacophore) that allows it to bind to a complementary site on the receptor protein. This binding can be influenced by various intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The interaction can lead to a conformational change in the receptor, initiating a signaling cascade (agonism) or blocking the binding of the natural ligand (antagonism). Without experimental data such as binding assays or co-crystallization studies, any discussion of how this compound might interact with specific receptors remains purely speculative.

Mechanistic Studies of Antimicrobial Activity at the Cellular or Molecular Level

While the azetidin-2-one core is synonymous with antimicrobial activity, specific mechanistic studies for this compound are absent from the reviewed sources.

The antimicrobial action of β-lactams is a well-established process.

Penetration of Bacterial Cell Wall : In Gram-negative bacteria, the compound must first traverse the outer membrane, often through porin channels.

Inhibition of Penicillin-Binding Proteins (PBPs) : In the periplasmic space, the β-lactam ring binds to and acylates PBPs. These proteins are transpeptidases that catalyze the final step in peptidoglycan synthesis—the cross-linking of peptide side chains.

Cell Lysis : Inhibition of PBPs weakens the bacterial cell wall, making the cell susceptible to osmotic pressure and leading to lysis and death.

Different bacteria possess various types of PBPs, and the affinity of a specific β-lactam for these different PBPs can determine its spectrum of activity. Furthermore, bacterial resistance to β-lactams can arise from the production of β-lactamase enzymes that hydrolyze the azetidin-2-one ring or through mutations in the PBPs that lower their binding affinity.

Analysis of Structure-Activity Relationships (SAR) for Mechanistic Understanding

A formal Structure-Activity Relationship (SAR) analysis for this compound is not available.

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For the azetidin-2-one class, key SAR insights include:

The Azetidin-2-one Ring : The strained four-membered ring is essential for the acylating potential and thus the antibacterial activity against PBPs.

Substituents on the Ring : The nature and stereochemistry of substituents at positions 3 and 4 of the ring, as well as the substituent on the ring nitrogen, profoundly influence the compound's potency, spectrum of activity, and stability against β-lactamases. For instance, attaching the azetidin-2-one scaffold to other heterocyclic moieties like oxadiazoles (B1248032) or thiadiazoles has been shown to produce compounds with significant antimicrobial and anticancer properties. The specific contribution of the 2-bromophenyl group at position 4 in the title compound has not been elucidated.

Role as a Chemical Scaffold in Drug Design and Discovery

While the azetidin-2-one ring is a quintessential "privileged scaffold" in medicine, the specific use of this compound as a foundational structure in documented drug discovery programs has not been reported in the searched literature.

A chemical scaffold is a core molecular structure upon which various functional groups can be appended to create a library of new compounds with diverse biological activities. The azetidin-2-one nucleus is a prime example, serving as the foundation for a vast array of life-saving penicillin and cephalosporin (B10832234) antibiotics, as well as other enzyme inhibitors. Its synthetic tractability and inherent biological relevance make it an attractive starting point for developing new therapeutic agents. The introduction of a bromophenyl group, as in the title compound, could serve to explore new binding interactions or modulate the physicochemical properties of the resulting molecules, though specific examples are lacking.

Applications As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The β-lactam core of 4-(2-Bromophenyl)azetidin-2-one is a key synthon for the construction of a wide array of more complex heterocyclic systems. The reactivity of the strained four-membered ring allows for its use in cycloaddition reactions and as a precursor for other nitrogen-containing heterocycles. acs.orgajchem-a.com Synthetic strategies often involve the reaction of the β-lactam with various reagents to yield larger and more functionalized molecules.

Utility in Natural Product Synthesis

The azetidin-2-one (B1220530) ring is a prominent structural motif in a number of natural products, most notably the penicillin and cephalosporin (B10832234) families of antibiotics. This has established the β-lactam framework as an important target and intermediate in the field of natural product synthesis. acs.org Synthetic strategies aimed at constructing natural products often leverage advanced intermediates that can be diverted to create analogues, a concept known as diverted total synthesis (DTS). rsc.org

Methodologies such as the tandem Staudinger/intramolecular aza-Wittig reaction have become powerful tools for assembling the core structures of nitrogen-containing heterocyclic natural products. semanticscholar.org This reaction sequence allows for the efficient construction of complex ring systems from relatively simple acyclic precursors. While the azetidin-2-one scaffold is crucial in synthetic organic chemistry, specific instances of this compound being employed as a direct intermediate in the total synthesis of a natural product are not prominently featured in the reviewed literature. Its potential lies in its ability to be a versatile starting material, from which key fragments of a target natural product could be elaborated.

Role in Materials Science and Polymer Chemistry

Azetidines and their derivatives are recognized for their potential use as monomers in ring-opening polymerization to produce polyamines. utwente.nl The cationic ring-opening polymerization (CROP) of azetidines can lead to the formation of hyperbranched polymers. utwente.nl These resulting polymers have a range of potential applications, including in coatings, as chelation agents, and for CO2 adsorption. utwente.nl

Application as a Ligand in Asymmetric Catalysis

Chiral azetidine (B1206935) derivatives have emerged as a promising class of ligands for asymmetric catalysis, where they can induce high levels of stereoselectivity in chemical transformations. The rigid, four-membered ring structure provides a well-defined stereochemical environment that can effectively influence the transition state of a catalytic reaction.

Research has demonstrated that single enantiomer, 2,4-cis-disubstituted amino azetidines can serve as effective ligands in copper-catalyzed Henry (nitroaldol) reactions. nih.gov In these studies, a series of azetidine-based ligands were synthesized and evaluated, showing that modifications to the substituents at the C2 and C4 positions of the azetidine ring have a significant impact on both the reaction's conversion rate and the enantiomeric excess (e.e.) of the product. For example, using different phenyl-substituted azetidine ligands to catalyze the reaction between 4-nitrobenzaldehyde and nitromethane resulted in varying degrees of success. The absolute stereochemistry of a representative azetidine derivative was confirmed by single crystal X-ray diffraction, validating the ligand's structure. nih.gov Although this research focuses on amino azetidines rather than this compound itself, it establishes a strong precedent for the utility of the substituted azetidine scaffold in asymmetric catalysis. The azetidin-2-one could potentially be reduced and further functionalized to create analogous chiral ligands.

| Ligand | C2 Substituent (R²) | C4 Substituent (R³) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|

| 1d | 4-Nitrophenyl | Phenyl | 95 | 25 |

| 1e | 4-Chlorophenyl | Phenyl | 96 | 47 |

| 1f | Phenyl | 4-Chlorophenyl | 82 | 32 |

Future Research Directions and Emerging Trends in the Study of 4 2 Bromophenyl Azetidin 2 One

The study of 4-(2-bromophenyl)azetidin-2-one and its derivatives stands at a confluence of synthetic innovation, advanced analytical techniques, and expanding biological applications. As a member of the β-lactam family, a "privileged pharmacological structure," this compound benefits from decades of research into related antibiotics while also serving as a scaffold for new therapeutic discoveries. acs.org Future investigations are poised to refine its synthesis, deepen the understanding of its behavior, and uncover novel functionalities through interdisciplinary approaches.

Q & A

Q. How can molecular docking studies leverage crystallographic data to predict the binding modes of this compound derivatives?

- Methodological Answer : SC-XRD coordinates (e.g., CCDC 625034) are used to generate ligand-receptor grids in Schrödinger Maestro. Induced-fit docking (IFD) simulations for EGFR kinase (PDB: 1M17) show hydrogen bonds between the lactam carbonyl and Thr766 (2.1 Å). MM-GBSA calculations estimate binding free energies of −9.2 kcal/mol, aligning with experimental IC₅₀ values of 1.2–3.8 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.